molecular formula C15H29B B3050536 15-Bromopentadec-1-ene CAS No. 267235-31-4

15-Bromopentadec-1-ene

Cat. No.: B3050536
CAS No.: 267235-31-4
M. Wt: 289.29 g/mol
InChI Key: PDYITWWNSZGTNJ-UHFFFAOYSA-N
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Description

15-Bromopentadec-1-ene is an organic compound with the molecular formula C₁₅H₂₉Br. It is a brominated alkene, characterized by a long carbon chain with a bromine atom attached to the terminal carbon. This compound is used in various chemical syntheses and research applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

15-Bromopentadec-1-ene can be synthesized through the bromination of pentadec-1-ene. The reaction typically involves the addition of bromine (Br₂) to pentadec-1-ene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

15-Bromopentadec-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Addition Reactions: The double bond in the alkene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form pentadec-1-yne.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Substitution: Pentadec-1-ol, pentadec-1-nitrile.

    Addition: 1,2-Dibromopentadecane.

    Elimination: Pentadec-1-yne.

Scientific Research Applications

15-Bromopentadec-1-ene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 15-Bromopentadec-1-ene involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies.

Comparison with Similar Compounds

Similar Compounds

    1-Bromopentadecane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.

    15-Chloropentadec-1-ene: Similar reactivity but with chlorine instead of bromine, leading to different reaction kinetics and product distributions.

    Pentadec-1-ene: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness

15-Bromopentadec-1-ene is unique due to the presence of both a bromine atom and a double bond, providing a versatile platform for various chemical transformations. Its reactivity makes it valuable in synthetic chemistry and research applications.

Properties

IUPAC Name

15-bromopentadec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2H,1,3-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYITWWNSZGTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614388
Record name 15-Bromopentadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267235-31-4
Record name 15-Bromopentadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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